

A Comparative Analysis of the Spectroscopic Signatures of Chloranthalactone Isomers

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Compound of Interest

Compound Name: Chloranthalactone E

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the spectroscopic signatures of various Chloranthalactone isomers. The information presented is supported by experimental data to facilitate isomer differentiation and characterization.

Chloranthalactones are a class of sesquiterpene lactones, natural products that have garnered significant interest due to their complex structures and potential biological activities.

Distinguishing between the various isomers of Chloranthalactone is crucial for structure elucidation, synthesis confirmation, and understanding their structure-activity relationships. This guide focuses on the key differences in the spectroscopic profiles of Chloranthalactone isomers A, B, D, E, and F, utilizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for several Chloranthalactone isomers. This data has been compiled from various studies on the isolation and total synthesis of these compounds.

Isomer	Molecular Formula	Mass (HRMS)	Key IR Absorption s (cm ⁻¹)	Key ¹ H NMR Signals (δ ppm)	Key ¹³ C NMR Signals (δ ppm)
Chloranthalactone A	C ₁₅ H ₁₆ O ₂	[M] ⁺ 228.1150	1760 (γ-lactone)	6.0-6.2 (olefinic), 4.8-5.0 (olefinic), ~1.0 (CH ₃)	~170 (C=O), 140-150 (olefinic), ~120 (olefinic)
Chloranthalactone B	C ₁₅ H ₁₆ O ₃	[M] ⁺ 244.1100	1765 (γ-lactone), 1250 (epoxide)	Signals indicative of an epoxide ring	Signals indicative of an epoxide ring (~50-60 ppm)
Chloranthalactone D	C ₁₅ H ₁₈ O ₄	[M+H] ⁺ 267.1232	3400 (O-H), 1755 (γ-lactone)	Signals for hydroxyl groups	Carbon signals shifted due to hydroxylation
Chloranthalactone E	C ₁₅ H ₁₈ O ₄	[M+H] ⁺ 267.1232	3450 (O-H), 1760 (γ-lactone)	Signals for hydroxyl groups	Carbon signals shifted due to hydroxylation
Chloranthalactone F	C ₁₅ H ₁₆ O ₂	[M] ⁺ 228.1154[1]	1770 (γ-lactone), 1661, 1645 (C=C)[2]	6.24 (s, 1H), 5.05 (s, 1H), 4.78 (s, 1H), 1.90 (d, J=2.0 Hz, 3H), 0.79 (s, 3H)[2]	171.1, 150.1, 149.6, 148.0, 122.4, 119.7, 106.5, 62.0, 40.1, 26.4, 22.4, 22.1, 21.4, 17.0, 8.6[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on Bruker-400 or Bruker-500 spectrometers.^[1]

Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz). For ^1H NMR of Chloranthalactone F, the data was recorded on a 500 MHz spectrometer in CDCl_3 .^[2] For ^{13}C NMR of Chloranthalactone F, the data was recorded on a 100 MHz spectrometer in CDCl_3 .^[1]

Infrared (IR) Spectroscopy

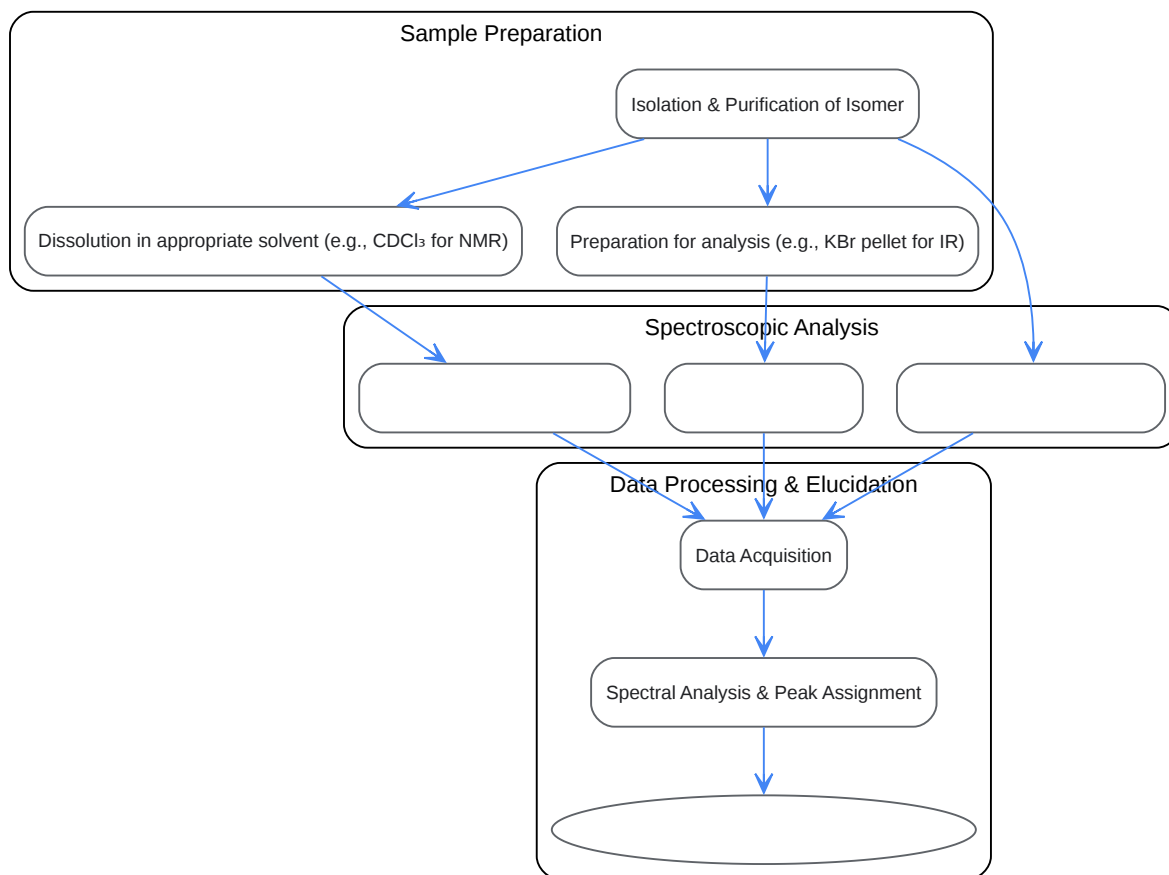
IR spectra were collected on an Avatar 330 FT-IR spectrometer.^[1] Samples were typically prepared as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectra were recorded in the range of $4000\text{--}400\text{ cm}^{-1}$, and the absorption frequencies are reported in reciprocal centimeters (cm^{-1}). For Chloranthalactone F, the IR spectrum was recorded from a KBr pellet.^[2]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were recorded on an IonSpec 4.7 Tesla FTMS or a Bruker Daltonics, Inc. APEXIII 7.0 TESLA FTMS.^[1] Electron ionization (EI) was a commonly used ionization method. The mass-to-charge ratio (m/z) is reported, and the molecular formula was calculated based on the accurate mass measurement. For Chloranthalactone F, HRMS was performed using electron ionization (EI), and the molecular ion $[\text{M}]^+$ was observed at m/z 228.1154, corresponding to the calculated value of 228.1150 for $\text{C}_{15}\text{H}_{16}\text{O}_2$.^[1]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of Chloranthalactone isomers.



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